molecular formula C15H15FN2O4S B2819199 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-31-9

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2819199
CAS No.: 338396-31-9
M. Wt: 338.35
InChI Key: MHUHJVNQNVAJPG-UHFFFAOYSA-N
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Description

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C15H15FN2O3S

Preparation Methods

The synthesis of 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 4-fluoroaniline with phenyl isocyanate to form an intermediate, which is then reacted with N,N-dimethylsulfamoyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can be compared with similar compounds such as:

    2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    2-[(4-bromoanilino)carbonyl]phenyl-N,N-dimethylsulfamate:

    2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate: The presence of a methoxy group can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

[2-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-6-4-3-5-13(14)15(19)17-12-9-7-11(16)8-10-12/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUHJVNQNVAJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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